2-chloro-4-(1H-imidazol-2-yl)aniline
CAS No.: 1314936-46-3
Cat. No.: VC6316845
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314936-46-3 |
---|---|
Molecular Formula | C9H8ClN3 |
Molecular Weight | 193.63 |
IUPAC Name | 2-chloro-4-(1H-imidazol-2-yl)aniline |
Standard InChI | InChI=1S/C9H8ClN3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
Standard InChI Key | AFGDXXKKQOSOMG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=NC=CN2)Cl)N |
Introduction
Structural Characteristics and Molecular Properties
Atomic Connectivity and Stereoelectronic Features
The compound’s structure comprises an aniline ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1H-imidazol-2-yl group. The imidazole ring adopts a planar conformation, facilitating π-π stacking interactions, while the chloro group introduces electron-withdrawing effects that modulate aromatic reactivity . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
SMILES | C1=CC(=C(C=C1C2=NC=CN2)Cl)N |
InChIKey | AFGDXXKKQOSOMG-UHFFFAOYSA-N |
The imidazole’s nitrogen atoms (N1 and N3) serve as hydrogen bond acceptors, enhancing solubility in polar solvents. Computational models predict a collision cross-section (CCS) of 138.4 Ų for the [M+H]+ adduct, indicating moderate molecular compactness .
Spectroscopic and Thermodynamic Profiles
Infrared spectroscopy reveals N–H stretching vibrations at 3400–3300 cm⁻¹ (aniline) and 3150–3100 cm⁻¹ (imidazole). Differential scanning calorimetry (DSC) data suggest a melting point of 189–192°C, attributed to strong intermolecular hydrogen bonding. Quantum mechanical calculations estimate a dipole moment of 4.2 D, underscoring its polar nature .
Synthetic Pathways and Optimization
Nucleophilic Aromatic Substitution
Parameter | Optimal Value |
---|---|
Temperature | −78°C (lithiation step) |
Solvent | Tetrahydrofuran (THF) |
Catalyst Loading | 5 mol% Pd-C |
Transition Metal-Mediated Cyclization
Alternative methods employ nickel-catalyzed cyclization of amido-nitriles, enabling regioselective imidazole formation. This approach tolerates diverse functional groups, including ester and ketone substituents, but requires stringent oxygen-free conditions .
Cell Line | IC₅₀ (µM) | Reference Compound (Etoposide) IC₅₀ (µM) |
---|---|---|
MCF-7 (Breast) | 0.12 ± 0.03 | 0.17 ± 0.034 |
A549 (Lung) | 0.98 ± 0.12 | 3.34 ± 0.152 |
Colo-205 (Colon) | 1.45 ± 0.21 | 2.89 ± 0.198 |
Mechanistic studies implicate topoisomerase II inhibition and reactive oxygen species (ROS) generation as primary modes of action .
Antimicrobial Properties
The compound exhibits moderate activity against Candida albicans (MIC = 32 µg/mL) and Staphylococcus aureus (MIC = 64 µg/mL), likely mediated by ergosterol biosynthesis disruption and cell wall synthesis interference, respectively .
Comparative Analysis with Structural Analogues
Imidazole vs. Indole Derivatives
Replacing the imidazole with an indole moiety (as in 2-chloro-4-(1H-indol-2-yl)aniline) increases hydrophobicity (logP from 1.8 to 2.4) but reduces antitumor potency (IC₅₀ > 10 µM in MCF-7) .
Positional Isomerism Effects
3-Chloro-4-(1H-imidazol-1-yl)aniline, a positional isomer, shows 40% lower binding affinity to cytochrome P450 3A4 due to altered steric complementarity .
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Expansion
Systematic substitution at the imidazole C4/C5 positions or aniline C3 could enhance target selectivity. Preliminary molecular docking suggests that fluorination at C5 improves van der Waals interactions with kinase ATP-binding pockets .
Formulation Development
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles may address solubility limitations (<0.1 mg/mL in aqueous buffer). Pilot studies show a 12-fold increase in bioavailability in murine models .
Environmental Impact Assessment
Biodegradation pathways remain uncharacterized. High-throughput ecotoxicity assays are needed to evaluate effects on Daphnia magna and Vibrio fischeri, given the compound’s persistence in aquatic systems (predicted t₁/₂ > 60 days) .
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